Dibromo(1,5-cyclooctadiene)platinum(II)

Description

The exact mass of the compound Dibromo(1,5-cyclooctadiene)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibromo(1,5-cyclooctadiene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromo(1,5-cyclooctadiene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12145-48-1 |

|---|---|

Molecular Formula |

C8H12Br2Pt |

Molecular Weight |

463.07 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene;dibromoplatinum |

InChI |

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChI Key |

HFLCCHAOKSABAA-PGUQZTAYSA-L |

SMILES |

C1CC=CCCC=C1.Br[Pt]Br |

Isomeric SMILES |

C1C/C=C\CCC=C1.Br[Pt]Br |

Canonical SMILES |

C1CC=CCCC=C1.Br[Pt]Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dibromo(1,5-cyclooctadiene)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibromo(1,5-cyclooctadiene)platinum(II), commonly abbreviated as Pt(cod)Br₂, a pivotal organometallic complex in modern chemistry. As a stable and versatile precursor, Pt(cod)Br₂ serves as a critical starting material for the synthesis of a wide array of platinum(II) and platinum(0) compounds, finding extensive use in catalysis, materials science, and coordination chemistry.[1] This document details its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for laboratory practice.

Core Molecular Properties and Structure

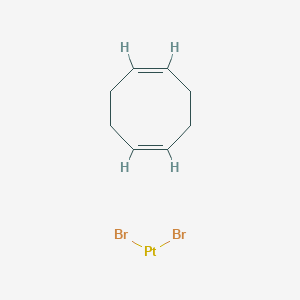

Pt(cod)Br₂ is a platinum complex featuring a central platinum atom in the +2 oxidation state. It is coordinated by two bromide ligands and one 1,5-cyclooctadiene (cod) ligand, which binds to the metal center in a bidentate fashion through its two double bonds.

Molecular Weight and Formula

The fundamental identity of a chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂Br₂Pt | [2][3] |

| Molecular Weight | 463.09 g/mol | [2][3] |

| CAS Number | 12145-48-1 | [2][4] |

| Appearance | White to pale yellow powder | [3][5] |

Chemical Structure and Bonding

The geometry of Pt(cod)Br₂ is square planar, which is characteristic of d⁸ metal complexes like platinum(II). The 1,5-cyclooctadiene ligand adopts a "tub" conformation to chelate to the platinum center. The Pt-Br bonds and the coordination of the olefinic groups of the COD ligand complete the square planar coordination sphere. This specific arrangement confers both stability and reactivity to the complex, making the COD ligand susceptible to displacement by other ligands, which is the basis for its utility as a synthetic precursor.

Below is a two-dimensional representation of the Pt(cod)Br₂ molecular structure.

Caption: 2D schematic of the Pt(cod)Br₂ square planar structure.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of Pt(cod)Br₂ are fundamental to its use in further applications. The most common synthetic routes involve the reaction of a platinum(IV) or platinum(II) salt with 1,5-cyclooctadiene in the presence of bromide ions.

Recommended Synthesis Protocol

A well-established method for preparing Pt(cod)Br₂ is adapted from the procedures for analogous halo-platinum complexes.[5] This protocol involves the reduction of a Pt(IV) species in situ, followed by ligand coordination.

Materials:

-

Hydrated Chloroplatinic Acid (H₂PtCl₆·xH₂O)

-

Sodium Bromide (NaBr)

-

1,5-Cyclooctadiene (cod)

-

Glacial Acetic Acid

Step-by-Step Procedure:

-

Preparation of Bromoplatinic Acid: In a suitable flask, dissolve hydrated chloroplatinic acid and an excess of sodium bromide in glacial acetic acid.

-

Reaction Initiation: Heat the solution gently (e.g., to 75°C) for a short period (approx. 10 minutes) to facilitate the formation of the bromoplatinate species.[5]

-

Olefin Addition: Add 1,5-cyclooctadiene to the warm solution. The reaction is typically rapid, indicated by a color change and the formation of a precipitate.[5] The platinum is reduced from the +4 to the +2 oxidation state, accompanied by partial oxidation of the olefin.[5]

-

Isolation and Purification: The impure product precipitates from the hot solution. It is then isolated by filtration and purified in the same manner as its chloro-analogue, typically involving washing with appropriate solvents like ethanol and diethyl ether to remove unreacted starting materials and byproducts.[5]

Causality Note: The use of glacial acetic acid as a solvent is critical as it facilitates the dissolution of the platinum salt and is relatively inert under the reaction conditions. The in situ reduction of Pt(IV) to Pt(II) by the olefin is a key step that avoids the need to start with a less stable or less commercially available Pt(II) source.

The following diagram illustrates the general workflow for the synthesis of Pt(cod)Br₂.

Caption: General experimental workflow for the synthesis of Pt(cod)Br₂.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized Pt(cod)Br₂ is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the coordinated COD ligand. The olefinic protons (CH=CH) typically appear as a multiplet, while the aliphatic methylene protons (-CH₂-) also give rise to distinct signals. The chemical shifts and coupling patterns are sensitive to the coordination environment. For the analogous dichloro complex, Pt(cod)Cl₂, the olefinic protons appear around 5.6 ppm and the methylene protons around 2.7 ppm, often with satellites from coupling to the ¹⁹⁵Pt isotope (I=1/2, 33.7% natural abundance). Similar shifts are expected for the dibromo derivative.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show two main signals corresponding to the olefinic and aliphatic carbons of the COD ligand.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Strong absorption maxima for the coordinated cyclooctadiene ligand are expected. For Pt(cod)Br₂, characteristic peaks have been reported at 1334, 1175, 1007, 870, 830, and 780 cm⁻¹.[5]

Applications in Research and Development

Pt(cod)Br₂ is not typically used as an end-product but rather as a versatile starting material for a multitude of platinum-containing compounds. Its utility stems from the labile nature of the COD ligand, which can be easily displaced by other ligands such as phosphines, amines, and N-heterocyclic carbenes (NHCs).

Key Application Areas:

-

Catalysis: It serves as a precursor for generating catalytically active species for various organic transformations.[1] These include hydrosilylation, hydrogenation, and cross-coupling reactions. The ability to readily synthesize derivatives with tailored electronic and steric properties by replacing the COD ligand is central to its role in catalyst development.

-

Coordination Chemistry: The complex is a cornerstone in the study of platinum coordination chemistry, allowing researchers to explore metal-ligand interactions and synthesize novel compounds with unique properties.[1]

-

Materials Science: Pt(cod)Br₂ has been used in the synthesis of novel polymeric materials and nanostructures.[1] The defined coordination environment allows for the creation of materials with specific electronic or sensory properties.[1] For example, transition metal carbene complexes of platinum can be prepared by heating platinum bromide precursors with imidazolium salts.[6]

Handling and Safety

As with all platinum compounds, appropriate safety precautions must be taken. Pt(cod)Br₂ is classified as a skin, eye, and respiratory irritant.[4]

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent decomposition.[4]

References

-

Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. [Link]

-

Platinum(II) bromide. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to 1,5-Cyclooctadienedibromoplatinum(II): Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Cyclooctadienedibromoplatinum(II), a significant organometallic complex with diverse applications in chemical synthesis and materials science. The document delves into the systematic nomenclature of this platinum(II) complex, details its chemical synonyms, and presents a thorough compilation of its physicochemical properties. A detailed, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the key applications of 1,5-Cyclooctadienedibromoplatinum(II), with a particular focus on its role as a catalyst in organic reactions. The content is structured to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this versatile platinum compound.

Introduction

1,5-Cyclooctadienedibromoplatinum(II) is a neutral, square planar platinum(II) coordination complex. It belongs to the broader class of platinum-olefin complexes, which are characterized by the coordination of one or more carbon-carbon double bonds to the platinum center. The 1,5-cyclooctadiene (COD) ligand is a bidentate chelating agent, binding to the platinum atom through its two double bonds. This chelation imparts significant stability to the complex. The compound serves as a valuable precursor for the synthesis of other platinum compounds and as a catalyst in various organic transformations.[1] Its utility stems from the labile nature of the COD ligand, which can be readily displaced by other ligands, and the reactivity of the platinum-bromo bonds.

Nomenclature and Synonyms

A clear and unambiguous naming system is crucial in chemical communication. This section outlines the systematic and common names for the title compound.

Systematic (IUPAC) Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of coordination compounds, the correct name for this complex is Dibromo(η⁴-1,5-cyclooctadiene)platinum(II) .

Let's break down the components of this name:

-

Dibromo : This prefix indicates the presence of two bromide (Br⁻) ligands.

-

(η⁴-1,5-cyclooctadiene) : This part of the name describes the 1,5-cyclooctadiene ligand.

-

The Greek letter eta (η) with a superscript 4 (η⁴) denotes the hapticity of the ligand, indicating that four atoms of the ligand are coordinated to the metal center. In this case, it is the four carbon atoms of the two double bonds.

-

"1,5-cyclooctadiene" specifies the organic ligand.

-

-

platinum(II) : "Platinum" is the name of the central metal atom. The Roman numeral "(II)" in parentheses indicates the oxidation state of the platinum atom.

An alternative, and also acceptable, IUPAC name is (1Z,5Z)-cyclooctadiene;dibromoplatinum .[2][3] This format is sometimes encountered in chemical databases.

Common Synonyms

In literature and commercial catalogs, several synonyms are used interchangeably. The most prevalent of these is:

Other frequently used names include:

-

1,5-Cyclooctadienedibromoplatinum(II)

-

(1,5-Cyclooctadiene)platinum(II) dibromide

-

Dibromoplatinum(II)-1,5-cyclooctadiene adduct

-

Pt(COD)Br₂[6]

-

Dibromoplatinum compound with 1,5-cyclooctadiene (1:1)[7]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,5-Cyclooctadienedibromoplatinum(II) is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 12145-48-1 | [4][6] |

| Molecular Formula | C₈H₁₂Br₂Pt | [4] |

| Molecular Weight | 463.07 g/mol | [1] |

| Appearance | White to pale yellow powder | [4][5] |

| Melting Point | Data not consistently available; decomposition is often observed. | [3] |

| Solubility | Insoluble in water.[7] Slightly soluble in solvents like chloroform and nitrobenzene. | [8] |

| Stability | Air-stable solid. Should be stored under an inert atmosphere at room temperature. | [7] |

Synthesis and Characterization

The synthesis of 1,5-Cyclooctadienedibromoplatinum(II) is typically achieved through ligand exchange from a readily available platinum precursor.

Synthetic Workflow

The most common laboratory synthesis involves the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with a bromide salt. The dichloro precursor is itself prepared from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and 1,5-cyclooctadiene.

Caption: Synthesis workflow for [PtBr₂(COD)].

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related halo-platinum complexes.

Step 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)

-

In a suitable flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deionized water.

-

To this solution, add a solution of 1,5-cyclooctadiene in n-propanol. A phase transfer catalyst, such as PEG-400, can be added to facilitate the reaction.

-

Heat the reaction mixture with stirring. A precipitate of dichloro(1,5-cyclooctadiene)platinum(II) will form.

-

After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.

-

Wash the product with water and ethanol and dry it under vacuum.

Step 2: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)

-

Suspend the synthesized dichloro(1,5-cyclooctadiene)platinum(II) in a mixture of acetone and water.

-

Add an excess of sodium bromide (NaBr) to the suspension.

-

Stir the mixture at room temperature. The color of the suspension will change as the chloride ligands are replaced by bromide ligands.

-

After several hours, collect the solid product by vacuum filtration.

-

Wash the product thoroughly with water to remove any unreacted sodium bromide and other water-soluble impurities.

-

Finally, wash with a small amount of cold ethanol or diethyl ether and dry the product under vacuum to yield 1,5-Cyclooctadienedibromoplatinum(II) as a white to pale yellow powder.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The ¹H NMR spectrum of the 1,5-cyclooctadiene ligand in the complex shows characteristic signals for the olefinic and methylene protons. Due to coordination to the platinum center, these signals are shifted compared to the free ligand. The olefinic protons typically appear as a multiplet, and the methylene protons also show complex splitting patterns.

-

¹³C NMR : The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the olefinic and methylene carbons of the COD ligand are observed, with their chemical shifts influenced by the platinum coordination. For related (COD)platinum complexes, the methylene carbons of the COD ligand show a signal around 30.4 ppm, and the olefinic carbons exhibit a broad signal around 83.6 ppm in C₆D₆.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is useful for confirming the presence of the 1,5-cyclooctadiene ligand. The C=C stretching vibration of the coordinated double bonds is typically observed in the region of 1400-1500 cm⁻¹, which is at a lower frequency compared to the free ligand due to back-bonding from the platinum d-orbitals to the π* orbitals of the alkene.

-

Elemental Analysis : Combustion analysis provides the percentage composition of carbon, hydrogen, and sometimes bromine, which can be compared with the calculated theoretical values to confirm the empirical formula of the complex.

Applications in Chemical Synthesis

1,5-Cyclooctadienedibromoplatinum(II) is a versatile reagent and catalyst in organic and organometallic chemistry.

Catalyst in Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamentally important reaction for the synthesis of organosilicon compounds. Platinum complexes are highly effective catalysts for this transformation.[10] 1,5-Cyclooctadienedibromoplatinum(II) can act as a precatalyst in these reactions.[11][12] The catalytic cycle is believed to involve the initial reduction of the Pt(II) species to a catalytically active Pt(0) species, which then enters the well-established Chalk-Harrod or modified Chalk-Harrod catalytic cycles. The use of such platinum catalysts is crucial in the industrial production of silicones and other silicon-based materials.[13]

Caption: Catalytic hydrosilylation of an alkene.

Precursor for other Platinum Complexes

The bromide ligands in 1,5-Cyclooctadienedibromoplatinum(II) can be readily substituted by a variety of other ligands, such as phosphines, amines, and other anionic ligands. This makes it a valuable starting material for the synthesis of a wide range of platinum(II) complexes with tailored electronic and steric properties for specific applications in catalysis and materials science. For instance, it has been used as a precursor to synthesize platinum complexes with Schiff-base ligands.[10]

Potential Role in C-H Activation

Catalytic C-H bond activation is a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds.[14][15][16] Platinum complexes are known to mediate such transformations. While specific examples detailing the direct use of 1,5-Cyclooctadienedibromoplatinum(II) in C-H activation are less common than for its palladium analogues, its ability to serve as a Pt(II) source makes it a potential candidate for the development of new catalytic systems for C-H functionalization reactions.

Molecular Structure and Bonding

The bonding between the platinum and the olefinic ligands can be described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction consisting of:

-

σ-donation : Donation of electron density from the filled π-orbitals of the C=C double bonds to an empty d-orbital of the platinum atom.

-

π-back-donation : Donation of electron density from a filled d-orbital of the platinum atom to the empty π* antibonding orbitals of the C=C double bonds.

This bonding mechanism explains the stability of the complex and the observed lowering of the C=C stretching frequency in the IR spectrum upon coordination.

Conclusion

1,5-Cyclooctadienedibromoplatinum(II) is a cornerstone compound in platinum chemistry. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an indispensable tool for both academic research and industrial applications. A thorough understanding of its nomenclature, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of new catalysts, advanced materials, and potentially, novel therapeutic agents. The continued exploration of the chemistry of this and related platinum complexes promises to yield further innovations in chemical synthesis.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Boryl-Assisted Hydrogenolysis of a Nickel-Methyl bond. Retrieved February 20, 2026, from [Link]

-

American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved February 20, 2026, from [Link]

-

Organometallics, 1996, 15 (20), pp 4337–4347. Hydrosilylation with Bis(alkynyl)(1,5-cyclooctadiene)platinum Catalysts: A Density Functional Study of the Initial Activation. Retrieved February 20, 2026, from [Link]

-

Inorganic Syntheses, Volume 13, 1972, pp 47-55. Cyclic-Diolefin Complexes of Platinum and Palladium. Retrieved February 20, 2026, from [Link]

-

American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.

-

RSC Advances, 2015, 5, 53841-53855. Synthesis of a series of new platinum organometallic complexes derived from bidentate Schiff-base ligands and their catalytic activity in the hydrogenative and dehydrogenative silylation of styrene. Retrieved February 20, 2026, from [Link]

-

University of California, Irvine. (n.d.). Chapter 18: Catalytic C-H Functionalization. Retrieved February 20, 2026, from [Link]

-

Justia Patents. (2018, June 19). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. Retrieved February 20, 2026, from [Link]

-

Heraeus Precious Metals. (n.d.). Catalysts for the Hydrosilylation of Silicones. Retrieved February 20, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Platinum. Retrieved February 20, 2026, from [Link]

-

PubMed. (2009, December 12). Bromido[(1,2,5,6-η)-cyclo-octa-1,5-diene]methyl-platinum(II). Retrieved February 20, 2026, from [Link]

-

PMC. (2015, January 1). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved February 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. strem.com [strem.com]

- 6. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibromo(1,5-cyclooctadiene)platinum(II), Pt 41.6% min, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Dihalo(1,5-cyclooctadiene)platinum(II) Precursors: A Technical Guide for Researchers

Executive Summary

(1,5-cyclooctadiene)platinum(II) dihalide complexes, specifically Pt(cod)Cl₂ and Pt(cod)Br₂, are cornerstone precursors in the fields of organometallic chemistry, catalysis, and drug development.[1][2] Their utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand, which is readily displaced to generate catalytically active species or novel platinum-based therapeutics.[3] The choice between the chloro- and bromo-analogue is often a critical, yet overlooked, decision in experimental design. This guide provides an in-depth comparison of their physical properties, explains the fundamental chemical principles governing these differences, and offers validated, practical protocols for their synthesis and characterization. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal precursor for their specific application.

Molecular Structure and Bonding: The Foundation of Function

Both Pt(cod)Cl₂ and Pt(cod)Br₂ adopt a square planar coordination geometry around the central platinum(II) ion, as is characteristic for d⁸ metal centers.[4] The platinum is coordinated to the two double bonds of the chelating cyclooctadiene ligand and two halide ligands in a cis configuration.

The key to understanding the differing properties of these molecules lies in the nature of the platinum-halogen bond. The Pt-Br bond is inherently longer and weaker than the Pt-Cl bond. This is a direct consequence of bromine's larger atomic radius and lower electronegativity compared to chlorine. In analogous square-planar platinum(II) complexes, Pt-Cl bond lengths are typically around 2.30 Å, while Pt-Br bonds are longer. This fundamental difference in bond length and strength dictates the compounds' stability, reactivity, and even their bulk physical properties.

Figure 1: General molecular structures of Pt(cod)Cl₂ and Pt(cod)Br₂.

Comparative Analysis of Physical Properties

The seemingly minor substitution of chloride with bromide results in tangible differences in the macroscopic physical properties of these complexes. These properties are summarized below for direct comparison.

| Property | Dichloro(1,5-cyclooctadiene)platinum(II) | Dibromo(1,5-cyclooctadiene)platinum(II) |

| Synonym | Pt(cod)Cl₂ | Pt(cod)Br₂ |

| CAS Number | 12080-32-9[5] | 12145-48-1[6] |

| Molecular Formula | C₈H₁₂Cl₂Pt | C₈H₁₂Br₂Pt[6] |

| Molecular Weight | 374.17 g/mol [5] | 463.09 g/mol [5][6] |

| Appearance | White to pale yellow powder[5] | White to pale yellow powder[2][5] |

| Melting Point | 285 °C (decomposes)[5] | Not consistently reported; expected to be >285 °C |

| Solubility | Insoluble in water; soluble in chlorinated solvents like CH₂Cl₂ and CHCl₃. | Generally lower solubility than Pt(cod)Cl₂ in common organic solvents. |

Causality Behind the Physical Properties

-

Molecular Weight and Melting Point : The significant increase in molecular weight from Pt(cod)Cl₂ to Pt(cod)Br₂ leads to stronger intermolecular van der Waals forces (specifically, London dispersion forces). Overcoming these stronger forces requires more thermal energy, which is why the melting point of Pt(cod)Br₂ is expected to be higher than that of its chloro-analogue. While not widely reported, this trend is consistent with fundamental chemical principles.

-

Solubility : The subtle interplay of lattice energy and solvation energy governs solubility. While both compounds are nonpolar, the larger size and greater polarizability of the bromide ligands in Pt(cod)Br₂ can lead to stronger crystal lattice forces. This increased lattice energy can make it more difficult for solvent molecules to break the crystal structure apart, often resulting in lower solubility compared to Pt(cod)Cl₂ under identical conditions.

Synthesis and Characterization: A Practical Guide

The reliable synthesis of these precursors is fundamental to their application. The choice of starting material dictates the final product. The synthesis of Pt(cod)Cl₂ typically begins with a chloroplatinate salt, whereas Pt(cod)Br₂ requires a bromoplatinate precursor.

Figure 2: Comparative workflow for the synthesis of Pt(cod)Cl₂ and Pt(cod)Br₂.

Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)

This protocol is adapted from established literature procedures.[4]

-

Preparation : Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄, 1.0 g, 2.4 mmol) in 16 mL of deionized water. Filter the resulting dark red solution to remove any insoluble matter.

-

Reaction : Transfer the filtrate to a suitable flask. Add 24 mL of glacial acetic acid, followed by 1.0 mL of 1,5-cyclooctadiene (cod, ~8.1 mmol).

-

Heating : Heat the reaction mixture in a water bath at approximately 100°C with stirring. Protect the reaction from light. Within 30-60 minutes, the solution color will lighten, and a pale yellow precipitate will form.

-

Isolation : After approximately 2 hours, cool the mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Washing : Wash the collected solid sequentially with water (3x), ethanol (2x), and finally diethyl ether (2x) to remove unreacted starting materials and byproducts.

-

Drying : Dry the resulting fine, pale-yellow powder under vacuum to yield Pt(cod)Cl₂ (Typical yield: ~80%).

Experimental Protocol: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)

This protocol is adapted from Inorganic Syntheses, Volume XIII.[4]

-

Precursor Formation : In a 125-mL Erlenmeyer flask, combine hydrated chloroplatinic acid (H₂PtCl₆·xH₂O, 5.0 g, ~8.4 mmol) and sodium bromide (6.2 g, 60 mmol). Suspend the solids in 15 mL of glacial acetic acid. Heat the mixture at 75°C for 10 minutes to facilitate the formation of the bromoplatinate species in situ.

-

Reaction : To the hot, dark brown solution, add 6.0 mL of 1,5-cyclooctadiene. A black or dark brown precipitate of the impure product will form.

-

Isolation & Purification : The purification process is critical. Cool the solution and mix it with 5.0 g of chromatographic-grade silica gel. Allow the silica to settle. The supernatant should become colorless or very pale yellow. If color persists, add more silica gel.

-

Extraction : Filter the mixture and wash the residue thoroughly with methylene chloride (at least 2 x 50 mL portions).

-

Crystallization : Combine the methylene chloride filtrates and evaporate the solvent under reduced pressure until the product begins to crystallize (solution volume will be ~75 mL). Pour the hot concentrate into 200 mL of petroleum ether to precipitate the pure product.

-

Washing & Drying : Collect the pale-yellow, finely divided powder by filtration, wash with petroleum ether, and dry under vacuum (Typical yield: ~83%).

Self-Validating Characterization

Confirming the identity and purity of the synthesized complexes is paramount.

-

¹H NMR (CDCl₃) : For both complexes, signals for the olefinic protons of the COD ligand will appear around 5.6 ppm, while the methylene protons will be observed between 2.2-2.8 ppm. A key feature is the presence of satellite peaks flanking these signals due to coupling with the ¹⁹⁵Pt nucleus (I=1/2, 33.7% natural abundance). The observation of these satellites is a strong confirmation of the platinum-olefin bond.

-

¹⁹⁵Pt NMR (CDCl₃) : This technique provides a direct window into the platinum's chemical environment. Pt(cod)Cl₂ exhibits a resonance at approximately -3340 ppm.[5] The chemical shift for Pt(cod)Br₂ will be different, reflecting the change in the electronic environment caused by the bromide ligands. Studies on chloro-bromo Pt(II) complexes show that substituting chloride with bromide typically causes a downfield (less negative) shift in the ¹⁹⁵Pt NMR spectrum, a trend that is invaluable for confirming successful synthesis.[7]

-

FT-IR : The presence of the coordinated C=C bond of the COD ligand can be observed. More importantly, in the far-IR region, the Pt-Cl stretching vibrations for Pt(cod)Cl₂ are found around 335-350 cm⁻¹. The corresponding Pt-Br stretches in Pt(cod)Br₂ will occur at a lower frequency due to the heavier mass of bromine, providing a clear diagnostic tool to distinguish the two compounds.

Stability, Reactivity, and Application-Driven Selection

The primary functional difference between Pt(cod)Cl₂ and Pt(cod)Br₂ lies in their reactivity, which is governed by the stability of the platinum-halogen bond and the leaving group ability of the halide.

-

Thermodynamic Stability : Overall stability constants for platinum(II) bromo complexes are generally higher than for the corresponding chloro complexes.[8] This suggests a greater thermodynamic driving force for the formation of Pt-Br bonds compared to Pt-Cl bonds in aqueous systems.

-

Kinetic Reactivity : In ligand substitution reactions, which are central to the utility of these precursors, the kinetic properties are more relevant. The kinetic trans-effect, which describes the ability of a ligand to labilize the ligand trans to it, follows the order Br⁻ > Cl⁻.[8] Furthermore, bromide is a better leaving group than chloride in these systems.[8]

This has a critical implication for experimental design : If a subsequent reaction requires the displacement of the halide ligand, Pt(cod)Br₂ will generally react faster than Pt(cod)Cl₂ . This can be advantageous for reactions that are sluggish or require milder conditions. Conversely, if a more robust, less reactive precursor is desired to control a highly exothermic subsequent step, Pt(cod)Cl₂ may offer better control .

Conclusion

The choice between Pt(cod)Cl₂ and Pt(cod)Br₂ is more than a simple substitution of one halogen for another; it is a strategic decision that impacts the physical handling, synthesis, and, most importantly, the reactivity of the precursor. Pt(cod)Cl₂ is more commonly used, is well-characterized, and offers greater stability for controlled reactions. Pt(cod)Br₂, while less common, provides a more reactive alternative due to the superior leaving group ability of the bromide ligand, making it ideal for applications requiring faster kinetics or milder reaction conditions. By understanding the fundamental principles that differentiate these two essential organometallic building blocks, researchers can better tailor their experimental designs to achieve desired outcomes with greater efficiency and control.

References

-

Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-51. Available from: [Link]

-

Ismail, I. M., & Sadler, P. J. (1982). The trans influence in platinum chemistry. A platinum-195 nuclear magnetic resonance study of [15N]nitrito-, chloro-, and bromo-platinum-(II) and -(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2631-2636. Available from: [Link]

-

Yip, J. H. K., & Vittal, J. J. (1994). Origin of Polychromism of Cis Square-Planar Platinum(I1) Complexes: Comparison of Two Forms of [Pt(2,2'-bpy)(C1)2]. Inorganic Chemistry, 33(24), 5488-5492. Available from: [Link]

-

Wikipedia. 1,5-Cyclooctadiene. Available from: [Link]

-

American Elements. Dichloro(1,5-cyclooctadiene)platinum(II). Available from: [Link]

-

Elding, L. I. (1978). Stabilities of platinum(II) chloro and bromo complexes and kinetics for anation of the tetraaquaplatinum(II) ion by halides and thiocyanate. Inorganica Chimica Acta, 28, 255-262. Available from: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. strem.com [strem.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Electronic properties of platinum(II) dibromide cyclooctadiene complexes

An In-depth Technical Guide to the Electronic Properties of Platinum(II) Dibromide Cyclooctadiene Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

Platinum(II) complexes are at the forefront of medicinal inorganic chemistry and materials science. Among these, (1,5-Cyclooctadiene)dibromoplatinum(II), or [Pt(cod)Br₂], serves as a critical synthon and a subject of intense research due to its unique electronic structure and promising therapeutic potential. This guide provides a comprehensive overview of the electronic properties of [Pt(cod)Br₂] and related complexes. We will explore the theoretical underpinnings of its molecular orbital structure, detail rigorous experimental protocols for characterizing its spectroscopic and electrochemical behavior, and discuss how these electronic features correlate with its reactivity and biological activity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important class of organometallic compounds.

Introduction: The Significance of Square Planar Platinum(II) Complexes

The field of medicinal chemistry was revolutionized by the discovery of cisplatin's anticancer properties.[1] This event catalyzed decades of research into metal-based therapeutics, with platinum(II) complexes remaining a central focus.[1] These complexes typically adopt a square planar geometry due to the d⁸ electronic configuration of the Pt(II) center, which profoundly influences their stability, reactivity, and biological interactions.[2][3]

While cisplatin and its derivatives have seen tremendous success, the quest for compounds with improved efficacy, reduced toxicity, and novel mechanisms of action is ongoing.[1][4] Platinum cyclooctadiene (COD) complexes, such as [Pt(cod)Br₂], have emerged as a versatile platform for this research.[5] Initially valued as stable synthons for creating a wide array of organoplatinum compounds, their intrinsic biological activity has recently garnered significant attention.[1][5][6] Notably, simple complexes like [Pt(cod)Br₂] have demonstrated potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, while showing minimal toxicity to mammalian cells in vitro.[4][7][8] Understanding the electronic properties of these complexes is fundamental to elucidating their mechanism of action and designing next-generation therapeutics.

Synthesis and Structural Characterization

The most common and efficient route to [Pt(cod)Br₂] involves a ligand exchange reaction starting from the more readily available chloro-analogue, [Pt(cod)Cl₂].[9] The synthesis begins with the reduction of a Pt(IV) salt, such as chloroplatinic acid, in the presence of 1,5-cyclooctadiene to form the stable [Pt(cod)Cl₂] precursor.[9] Subsequent reaction with a bromide salt, like sodium bromide, in a suitable solvent mixture facilitates the halide exchange.

The resulting [Pt(cod)Br₂] complex is an air-stable, pale-yellow solid.[9][10] X-ray crystallography confirms the distorted square-planar coordination geometry around the central platinum atom, a typical feature for Pt(II) ions.[2][6] The 1,5-cyclooctadiene ligand coordinates to the platinum center in a chelating fashion through its two C=C double bonds, acting as a π-donor ligand.[6]

Caption: Synthetic pathway for [Pt(cod)Br₂].

Theoretical Framework: The Electronic Structure

The electronic properties of square-planar d⁸ complexes are best understood through molecular orbital (MO) theory. For a Pt(II) center, the five 5d orbitals split in energy under the influence of the ligand field.[3] The d(x²-y²) orbital, pointing directly at the ligands in the xy-plane, is significantly destabilized and becomes the Lowest Unoccupied Molecular Orbital (LUMO).[3][11] The remaining d orbitals (d(z²), d(xy), d(xz), d(yz)) are occupied and lie at lower energies. The Highest Occupied Molecular Orbital (HOMO) is typically a mixture of platinum d-orbitals and ligand-based orbitals.[12]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It dictates the energy required for electronic excitation and influences the complex's color, redox potential, and reactivity.[13] In [Pt(cod)Br₂], the electronic structure is defined by:

-

σ-donation: The filled ligand orbitals donate electron density to the vacant d(x²-y²) orbital of the platinum.[3][11]

-

π-back-donation: The filled d orbitals of the platinum (e.g., d(xz), d(yz)) donate electron density back into the empty π* antibonding orbitals of the cyclooctadiene ligand.[3][11]

This interplay of donation and back-donation stabilizes the complex and finely tunes its electronic properties.

Caption: Simplified MO diagram for a square planar Pt(II) complex.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is required to experimentally probe the electronic structure of [Pt(cod)Br₂].

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. The absorption spectrum of a Pt(II) complex provides direct insight into the HOMO-LUMO gap and other accessible electronic states. For complexes like [Pt(cod)Br₂], the spectrum is typically characterized by several features:

-

Ligand-Centered (LC) Transitions: High-energy bands (typically < 300 nm) corresponding to π → π* transitions within the cyclooctadiene ligand.[14]

-

d-d Transitions: Weaker, lower-energy absorption bands (in the 300–400 nm range) that arise from the excitation of an electron from a filled d orbital to the empty d(x²-y²) orbital. These transitions are formally forbidden but become weakly allowed due to vibrational coupling.[14]

-

Ligand-to-Metal Charge Transfer (LMCT): Transitions involving the excitation of an electron from the bromide ligand orbitals to the platinum d orbitals.

Table 1: Representative UV-Vis Absorption Data for Pt(II) Dibromide Complexes

| Wavelength (λ_max) | Molar Extinction (ε, M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| < 300 nm | > 10,000 | Ligand-Centered (π → π*) | [14] |

| 300 - 360 nm | 100 - 2,000 | d-d Transitions / LMCT |[14] |

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. It provides information on the energies of the HOMO and LUMO by measuring the potentials at which the complex is oxidized and reduced. For a Pt(II) complex, the first oxidation is generally associated with the removal of an electron from the HOMO, while the first reduction involves adding an electron to the LUMO. The resulting data allow for the calculation of the electrochemical HOMO-LUMO gap.[15]

Caption: Workflow for electronic property characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of [Dibromo(1,5-cyclooctadiene)platinum(II)]

Causality: This protocol utilizes a well-established halide exchange reaction.[9] Using the dichloroplatinum(II) complex as a starting material is cost-effective and reliable. Acetic acid is used as a solvent for the initial reduction, while the subsequent exchange requires a solvent system that can dissolve both the platinum complex and the bromide salt.

-

Preparation of [Pt(cod)Cl₂]: Dissolve hydrated chloroplatinic acid (1.0 g) in glacial acetic acid (20 mL). Heat the solution to approximately 75°C. Add 1,5-cyclooctadiene (1.2 mL) dropwise to the warm solution. A precipitate will form.

-

Isolation: After cooling, filter the crude product and wash thoroughly with diethyl ether to remove organic byproducts. The solid is [Pt(cod)Cl₂].

-

Halide Exchange: Suspend [Pt(cod)Cl₂] (0.5 g) and sodium bromide (0.3 g) in a mixture of methanol (20 mL) and water (5 mL).

-

Reflux: Heat the suspension to reflux for 4-6 hours. The color will change as the exchange proceeds.

-

Purification: Cool the mixture to room temperature. Filter the pale-yellow solid product, wash with water, then a small amount of cold ethanol, and finally diethyl ether.

-

Validation: Dry the product, [Pt(cod)Br₂], under vacuum. Confirm identity and purity using ¹H NMR, ¹⁹⁵Pt NMR, and FT-IR spectroscopy. The yield should be high (>80%).

Protocol 2: Characterization by Cyclic Voltammetry

Causality: This protocol is designed to provide reproducible data on the complex's redox behavior. A three-electrode system is standard. A non-aqueous solvent and an inert electrolyte (like TBAPF₆) are used to prevent interference from water and to ensure conductivity. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for accurate potential referencing.

-

Preparation: Prepare a 1 mM solution of [Pt(cod)Br₂] in dry, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Cell Assembly: Assemble the electrochemical cell using a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Initial Scan: Run a cyclic voltammogram over a wide potential range (e.g., -2.0 V to +2.0 V) at a scan rate of 100 mV/s to identify the redox events.

-

Data Acquisition: Record voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

-

Internal Standard: After acquiring data for the complex, add a small amount of ferrocene to the solution and record the voltammogram again.

-

Data Analysis: Measure the anodic (Epa) and cathodic (Epc) peak potentials for each redox event. Calculate the half-wave potential (E½ = (Epa + Epc) / 2) and reference it against the Fc/Fc⁺ couple.

Conclusion and Future Outlook

The electronic properties of [Pt(cod)Br₂] are central to its function as both a synthetic precursor and a potential therapeutic agent. Its square planar geometry gives rise to a distinct molecular orbital structure, characterized by a HOMO-LUMO gap that can be readily probed using UV-Vis spectroscopy and cyclic voltammetry. The insights gained from these experimental techniques, grounded in a solid theoretical framework, are invaluable for the rational design of new platinum complexes. By systematically modifying the ligands and correlating the resulting changes in electronic structure with biological activity, researchers can tune the properties of these compounds to enhance their therapeutic index, overcome resistance mechanisms, and develop novel treatments for a range of diseases, from bacterial infections to cancer.[1][13]

References

-

Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram‐positive Bacteria. ChemMedChem, 16(20), 3165-3171. Available at: [Link][1]

-

Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum cyclooctadiene complexes with activity against gram-positive bacteria. ChemMedChem. Available at: [Link][7]

-

Ziegler, T., Rauk, A., & Baerends, E. J. (2005). Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory. The Journal of Chemical Physics, 123(19), 194107. Available at: [Link][16]

-

Zhang, L., Liu, Z., & Guo, L. (2018). Theoretical computational studies on electronic structures, spectroscopic properties and nitrogen heteroatom effect of a species of asymmetrical diimine ligand platinum(II) complexes. Journal of Molecular Structure, 1165, 253-260. Available at: [Link][12]

-

Smirnova, E. A., Irtegova, I. G., et al. (2023). Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes [PtHal₂L¹L²] (Hal = Cl, Br, I; L¹,L² = CNCy, PPh₃) Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes. Molecules, 28(23), 7764. Available at: [Link][14]

-

Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum cyclooctadiene complexes with activity against gram-positive bacteria. UQ eSpace. Available at: [Link][8]

-

Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria. White Rose Research Online. Available at: [Link][4]

-

Todd, R. C., & Farrell, N. P. (2012). Oxidative Reactivity and Cytotoxic Properties of a Platinum(II) Complex Prepared by Outer-Sphere Amide Bond Coupling. European Journal of Inorganic Chemistry, 2012(24), 3861-3868. Available at: [Link][2]

-

Drew, H. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 48-54. Available at: [Link][9]

-

Jacobsen, G. B., Shaw, B. L., & Thornton-Pett, M. (1987). Platinum(II)– and pailadium(II)–iron(0) complexes containing one bridging Ph₂PCH₂PPh₂ ligand. Journal of the Chemical Society, Dalton Transactions, (6), 1489-1495. Available at: [Link][17]

-

Ozdemir, N., Genc, M., et al. (2015). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Coordination Chemistry, 68(1), 139-150. Available at: [Link][6]

-

Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram‐positive Bacteria. ChemMedChem. Available at: [Link][5]

-

Vlcek, A. (2008). The trans effect in square-planar platinum(II) complexes-A density functional study. Journal of Computational Chemistry, 29(14), 2370-2381. Available at: [Link][3]

-

Department of Chemistry, Michigan State University. (n.d.). Experiment 5: Cyclic Voltammetry. Available at: [Link]

-

Djurovich, P. I., & Thompson, M. E. (2011). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions, 40(29), 7545-7553. Available at: [Link][13]

-

Kar, R., Song, J. W., & Hirao, K. (2013). Computational Chemistry Research Unit. RIKEN. Available at: [Link]

-

Yamasaki, S., et al. (2008). Cyclometalated platinum(II) complexes bearing o-phenylenediamine derivatives: Synthesis and electrochemical behavior. Journal of Organometallic Chemistry, 693(17), 2821-2828. Available at: [Link][15]

-

Vlcek, A. (2008). The trans effect in square-planar platinum(II) complex-A density functional study. ResearchGate. Available at: [Link][11]

-

Reile, I., et al. (2014). Cytotoxicity and NMR Studies of Platinum Complexes with Cyclooctadiene Ligands. Organometallics, 33(15), 4026-4034. Available at: [Link][18]

-

Cundari, T. R. (2015). X-ray powder diffraction data for a PicoPtBr2, cis-amminedibromo(2-methylpyridine)platinum complex [Pt(NH3)(2-pic)Br2]. Powder Diffraction, 30(2), 151-154. Available at: [Link][19]

Sources

- 1. Platinum Cyclooctadiene Complexes with Activity against Gram‐positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Reactivity and Cytotoxic Properties of a Platinum(II) Complex Prepared by Outer-Sphere Amide Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 4. Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. colonialmetals.com [colonialmetals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Platinum(II)– and pailadium(II)–iron(0) complexes containing one bridging Ph2PCH2PPh2 ligand. Crystal structures of [(OC)3Fe(µ-Ph2PCH2PPh2)(µ-CO)PtBr2] and [(OC)3Fe(µ-Ph2PCH2PPh2)(µ-I)PtI]·CH2Cl2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Technical Guide: Operational Safety & Handling of Dibromo(1,5-cyclooctadiene)platinum(II)

[1]

Executive Summary

Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(cod)Br

Part 1: Chemical Identity & Characterization[1][2][3]

Unlike generic SDS documents, this section contextualizes the physical properties of Pt(cod)Br

Table 1: Core Chemical Specifications

| Property | Data | Operational Insight |

| Chemical Name | Dibromo(1,5-cyclooctadiene)platinum(II) | Often abbreviated as Pt(cod)Br |

| CAS Number | 12145-48-1 | Use this for precise inventory tracking; distinct from the chloro-analog (12080-32-9).[1] |

| Molecular Formula | C | High molecular weight (463.09 g/mol ) implies rapid settling of dusts. |

| Appearance | White to Pale Yellow Powder | Darkening indicates decomposition (loss of COD or oxidation).[1] |

| Solubility | Soluble: DCM, CHCl | Critical: Use chlorinated solvents for cleaning glassware; water will not effectively remove residues. |

| Melting Point | >200°C (Decomposes) | Do not attempt to determine MP in open capillary tubes; decomposition releases toxic fumes.[1] |

| Stability | Air-stable (Solid state) | While stable in air, long-term storage requires inert atmosphere (N |

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)[1]

The "Silent" Hazard: Platinum Sensitization

As a Senior Scientist, I cannot overstate this: Platinum salts are potent sensitizers. While Pt(cod)Br

-

Respiratory Sensitization (H334): Inhalation of dusts can lead to "platinosis," a progressive allergic reaction manifesting as asthma or rhinitis.[1] Once sensitized, a researcher may never be able to work with Pt compounds again.[1]

-

Skin Irritation (H315) & Sensitization: Direct contact can cause contact dermatitis.[1] The lipophilic nature of the COD ligand may facilitate skin absorption compared to purely inorganic salts.[1]

GHS Classification Summary

Part 3: Safe Handling & Operational Protocols

This section defines a Self-Validating System for handling. A protocol is only safe if it includes checks to ensure it is working.[1]

Engineering Controls (The Primary Barrier)

-

Solid Handling: Weighing must be performed in a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.[1]

-

Validation: Use a vaneometer daily to verify airflow before opening the container.[1]

-

-

Solution Handling: Once dissolved in organic solvents (e.g., DCM), the volatility of the solvent becomes the carrier for the platinum.[1] All solution work must occur in a fume hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for long-duration work with halogenated solvents (DCM) carrying organometallics.[1]

DOT Diagram 1: PPE Decision Matrix

Figure 1: PPE Selection Logic. Note the requirement for Laminate gloves when handling solutions in chlorinated solvents.

Part 4: Experimental Context & Synthesis Workflow

To provide authoritative grounding, we examine the synthesis and purification of Pt(cod)Br

Synthesis Logic:

The synthesis typically involves the reaction of Potassium Tetrabromoplatinate(II) (K

-

Citation: The methodology mirrors the well-established synthesis of the chloro-analog, Pt(cod)Cl

, where ligand displacement occurs in an aqueous/alcoholic medium [1, 2].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Step-by-Step Protocol (with Safety Annotations):

-

Precursor Preparation: Dissolve K

PtBrngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Safety Check: K

PtBrngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Ligand Addition: Add excess 1,5-cyclooctadiene and n-propanol (or glacial acetic acid) to the aqueous solution.

-

Reaction: Stir vigorously at ambient temperature or slight heating (40-50°C).

-

Observation: The solution transitions from red (PtBr

) to a suspension of pale yellow solid (Pt(cod)Brngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Filtration & Wash: Filter the solid.[1][3][4] Wash with water (to remove KBr) and ethanol (to remove excess COD).[1]

-

Critical Cleanup: The filtrate contains unreacted platinum species.[1] Do not pour down the drain. Collect in a dedicated "Heavy Metal Aqueous Waste" container.

-

-

Drying: Dry under high vacuum.

-

Stability Note: Ensure the product is fully dry before storing in a glovebox; residual water can degrade moisture-sensitive reagents used in subsequent steps.[1]

-

DOT Diagram 2: Synthesis & Safety Workflow

Figure 2: Synthesis workflow emphasizing the separation of the desired insoluble product from the hazardous soluble waste stream.

Part 5: Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (like ethanol) to wash skin, as this may increase the transdermal absorption of the platinum complex.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

Spill Cleanup Protocol

-

Evacuate the immediate area if dust is airborne.[1]

-

Don PPE: Double nitrile gloves, goggles, and N95 respirator.[1]

-

Containment: Cover the spill with a wet paper towel (if solid) to prevent dust dispersion.[1]

-

Cleanup: Wipe up damp solid.[1] Place in a sealed container labeled "Platinum Waste."

-

Decontamination: Clean the surface with a detergent solution.[1]

References

-

Preparation method of dichloro(1,5-cyclooctadiene) platinum (II). Google Patents. (Methodology adapted for Bromo-analog).[1]

-

Dibromo(1,5-cyclooctadiene)platinum(II) Product Data. American Elements. [Link][1]

-

Platinum Hypersensitivity and Toxicity. StatPearls [Internet].[1] NCBI Bookshelf. [Link]

-

Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Molecular Structure / PMC. (Provides context on Pt-COD bond stability). [Link]

Stability of Pt(cod)Br2 in air and moisture

An In-depth Technical Guide to the Stability of (1,5-Cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br₂] in Air and Moisture

Abstract

(1,5-Cyclooctadiene)dibromoplatinum(II), or Pt(cod)Br₂, is a cornerstone precursor for the synthesis of advanced platinum-based catalysts, materials, and therapeutic agents. The integrity of this starting material is paramount, as its decomposition can compromise reaction yields, purity of final products, and experimental reproducibility. This technical guide provides a comprehensive examination of the stability of Pt(cod)Br₂ with respect to atmospheric oxygen and moisture. We will delve into the fundamental chemical principles governing its degradation, present field-proven protocols for handling and storage, and detail methodologies for assessing its purity. This document is designed to equip researchers with the necessary expertise to confidently and safely utilize Pt(cod)Br₂ while ensuring the highest level of scientific integrity in their work.

Introduction: The Dichotomy of Reactivity and Instability

The synthetic utility of Pt(cod)Br₂ stems directly from the nature of the 1,5-cyclooctadiene (cod) ligand. The cod ligand is bound to the platinum(II) center through its two double bonds.[1] It is considered a labile ligand, meaning it can be readily displaced by other ligands such as phosphines, amines, or N-heterocyclic carbenes.[1][2] This lability is precisely what makes Pt(cod)Br₂ a versatile entry point into a vast landscape of platinum chemistry.

However, this desirable reactivity is intrinsically linked to its instability. The same electronic and steric factors that facilitate ligand exchange also render the complex susceptible to degradation by ubiquitous environmental agents like oxygen and water.[3][4] Many organometallic compounds are unstable towards oxidation and hydrolysis.[5] Understanding and controlling these decomposition pathways is not merely a matter of procedural formalism; it is a critical prerequisite for achieving reliable and reproducible scientific outcomes.

The Chemistry of Degradation: Unraveling Decomposition Pathways

The degradation of Pt(cod)Br₂ in the presence of air and moisture is not a single event but rather a cascade of potential reactions. The primary modes of decomposition are oxidation of the platinum center and reactions involving the displacement or modification of the cod ligand.

Oxidation of the Platinum(II) Center

The Pt(II) electronic configuration (d⁸) is generally stable, but it is not immune to oxidation, particularly in the presence of air (O₂). This process can be accelerated by moisture and light, leading to the formation of insoluble and often ill-defined platinum(IV) oxides or hydroxo-bridged species. The presence of such inorganic platinum contaminants can poison catalysts or interfere with subsequent stoichiometric reactions.

Hydrolysis and Ligand Displacement

Moisture presents a significant threat through several mechanisms. Water can act as a weak ligand, potentially initiating the displacement of the bromide or even the cod ligand, especially in solution.[4] Hydrolysis can lead to the formation of platinum-hydroxo or aqua complexes, altering the reactivity of the starting material.

The following diagram illustrates the conceptual pathways of degradation.

Caption: A self-validating workflow for the use of Pt(cod)Br₂.

Conclusion

While Pt(cod)Br₂ is an invaluable precursor in modern chemistry, its utility is directly proportional to its purity. The compound is demonstrably sensitive to both air and moisture, leading to oxidative and hydrolytic decomposition. This degradation can be effectively mitigated through the stringent and consistent application of inert atmosphere techniques for all handling and storage operations. By integrating routine purity assessments into their workflow, researchers can operate with confidence, ensuring that their experimental results are both valid and reproducible. The protocols and insights provided in this guide serve as a robust framework for the successful application of Pt(cod)Br₂ in demanding research environments.

References

-

A tutorial for the assessment of the stability of organometallic complexes in biological media. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Synthesis and Stability. (2026, January 18). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Bromine | Br2 | CID 24408. (2011, October 14). PubChem. Retrieved February 19, 2026, from [Link]

-

Studying the Behaviour of Organometallic Compounds in Biological Systems. (n.d.). News-Medical.net. Retrieved February 19, 2026, from [Link]

-

The Stability of Organometallic Compounds During Their Synthesis and Decomposition. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

-

stability of organometallic compound. (2021, September 21). YouTube. Retrieved February 19, 2026, from [Link]

-

Lead(II) bromide, 98+%. (2010, May 21). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

-

Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. (2025, October 16). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Dibromo(1,5-cyclooctadiene)platinum(II). (2025, September 19). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

-

1,5-Cyclooctadiene. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

-

BROMINE Safety Data Sheet (SDS). (n.d.). SEASTAR CHEMICALS. Retrieved February 19, 2026, from [Link]

-

Reaction of Br2 with Adsorbed CO on Pt, Studied by the Surface Interrogation Mode of Scanning Electrochemical Microscopy. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Stabilities of platinum(II) chloro and bromo complexes and kinetics for anation of the tetraaquaplatinum(II) ion by halides and thiocyanate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

-

1,5-Cyclooctadiene. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Ring Contraction of Cyclooctene, 1,3-Cyclooctadiene, 1,5-Cyclooctadiene, and Cyclooctatetraene to Benzene on Platinum( 11 1 ) Su. (n.d.). pubs.acs.org. Retrieved February 19, 2026, from [Link]

-

Unusual C−H Allylic Activation in the {Pt II (cod)} Fragment Bonded to a {Pt 2 (μ-S) 2 } Core. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Complexation of platinum, palladium and rhodium with inorganic ligands in the environment. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved February 19, 2026, from [Link]

-

Photoinduced oxidation of bromide to bromine on irradiated platinized titanium dioxide powders and platinized titanium dioxide p. (n.d.). pubs.acs.org. Retrieved February 19, 2026, from [Link]

-

Supporting information for: (E,E)-1,5-cyclooctadiene: a small and fast click-chemistry multitalent. (n.d.). rsc.org. Retrieved February 19, 2026, from [Link]

-

Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022, March 26). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. (2009, December 23). ACS Publications. Retrieved February 19, 2026, from [Link]

-

Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. (2024, May 2). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Coordination Geometry & Synthetic Utility of Dibromo(1,5-cyclooctadiene)platinum(II)

Executive Summary

Dibromo(1,5-cyclooctadiene)platinum(II), hereafter referred to as [Pt(cod)Br₂] , represents a critical intermediate in the synthesis of platinum-based antineoplastic agents. While its chloride analog ([Pt(cod)Cl₂]) is more ubiquitous, the bromide variant offers distinct kinetic advantages in ligand substitution reactions due to the "trans-effect" hierarchy and the higher lability of the bromide leaving group compared to chloride.

This guide provides a comprehensive structural analysis of [Pt(cod)Br₂], a validated synthesis protocol for high-purity generation, and a mechanistic breakdown of its utility as a precursor for next-generation carboplatin analogs.

Fundamental Coordination Geometry

Stereochemistry and Electronic State

The [Pt(cod)Br₂] complex features a square planar coordination geometry, characteristic of Pt(II) centers with a

-

Hybridization:

-

Point Group: Idealized

symmetry (in solution/gas phase), though crystal packing often distorts this to -

Chellation: The 1,5-cyclooctadiene ligand functions as a bidentate chelator. To accommodate the square planar geometry of the metal, the cyclooctadiene ring is forced into a boat conformation , differing from the "tub" or "chair" conformations found in free cyclooctadiene.

Structural Parameters (Crystallographic Data)

The stability and reactivity of the complex are dictated by the bond lengths and the "bite angle" of the diene. The following data summarizes the structural metrics, benchmarking against the isostructural chloride analog for context.

| Parameter | Value (Approx.) | Structural Significance |

| Pt–C Bond Length | 2.18 – 2.22 Å | Typical for Pt(II)-olefin |

| Pt–Br Bond Length | 2.42 – 2.45 Å | Significantly longer than Pt-Cl (~2.30 Å) due to the larger ionic radius of Bromide (1.96 Å vs 1.81 Å). |

| C–C (Olefin) Length | 1.35 – 1.40 Å | Lengthened relative to free alkene (1.33 Å), confirming back-donation from Pt into the alkene |

| Bite Angle (C-Pt-C) | 86° – 88° | The geometric constraint of the COD ring prevents a perfect 90° angle, introducing slight ring strain that enhances the lability of the COD ligand during substitution. |

Analyst Note: The Pt-Br bond is weaker than the Pt-Cl bond.[2] This makes [Pt(cod)Br₂] a more reactive precursor for synthesizing organometallic derivatives where halide abstraction is required.

Synthesis & Purity Profile

High-purity synthesis of [Pt(cod)Br₂] is achieved via a halide exchange reaction followed by ligand substitution. The following protocol is designed for scalability and minimizes the formation of insoluble polymeric byproducts.

Reaction Logic

-

Halide Exchange: Potassium tetrachloroplatinate (

) is converted to the tetrabromoplatinate ( -

Ligand Substitution: The labile bromide ligands are displaced by 1,5-cyclooctadiene in a biphasic or polar solvent system.

Validated Protocol

Reagents:

- (1.0 eq)[3]

-

KBr (6.0 eq, excess to drive equilibrium)

-

1,5-Cyclooctadiene (COD) (Excess, ~3-4 eq)

-

Solvent: Water / Glacial Acetic Acid (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of

in 15 mL of deionized water. The solution will be deep red. -

Halide Swap: Add 1.7 g of KBr to the solution. Stir at room temperature for 30 minutes. The solution will darken slightly as

forms. -

Ligand Addition: Add 15 mL of glacial acetic acid, followed by 1.5 mL of 1,5-cyclooctadiene.

-

Reaction: Stir vigorously. The reaction is heterogeneous. Over 1–2 hours, the deep red color of the aqueous phase will fade, and a pale yellow/off-white precipitate will form.

-

Isolation: Filter the solid on a sintered glass funnel.

-

Purification (Wash):

-

Wash 3x with Water (to remove salts and acid).

-

Wash 2x with Ethanol (to remove unreacted COD).

-

Wash 2x with Diethyl Ether (to facilitate drying).

-

-

Drying: Dry under high vacuum for 4 hours.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the conversion of Potassium Tetrachloroplatinate to Dibromo(1,5-cyclooctadiene)platinum(II).

Reactivity & Ligand Displacement Mechanism

For drug development professionals, the value of [Pt(cod)Br₂] lies in its reactivity. It serves as a "entry point" molecule. The COD ligand is kinetically stable enough to be isolated but thermodynamically labile enough to be displaced by nitrogen donors (amines) or carboxylates to form active drugs.

The Trans-Effect

In square planar Pt(II) chemistry, the trans-effect dictates that a ligand will facilitate the substitution of the group trans to itself.

-

Order of Trans-Effect:

-

Implication: The COD alkene groups have a strong trans-effect. This weakens the Pt-Br bonds trans to the alkenes, making the bromides susceptible to substitution if desired. However, in most drug synthesis (e.g., making carboplatin analogs), we displace the COD ligand with a dicarboxylate or diamine.

Associative Mechanism

Ligand substitution at

Mechanism Steps:

-

Attack: Incoming Nucleophile (L') attacks the z-axis of the square planar [Pt(cod)Br₂].

-

Intermediate: Formation of an 18-electron trigonal bipyramidal intermediate.

-

Departure: The leaving group (COD or Br, depending on conditions) departs, restoring the square planar geometry.

Mechanistic Pathway Diagram

Figure 2: The Associative Mechanism pathway characteristic of 16-electron Square Planar Pt(II) complexes during ligand exchange.

Application in Drug Development[8]

Precursor for Carboxylato-Complexes

[Pt(cod)Br₂] is frequently used to synthesize derivatives where solubility or specific leaving group kinetics are required.

-

Advantage over Chloride: The Pt-Br bond is more labile than Pt-Cl. When reacting with silver salts (e.g.,

or Silver Carboxylates) to generate "activated" aqua species, the silver bromide precipitate (

Lipophilicity Modulation

The presence of bromides increases the lipophilicity (

References

-

Crystal Structure & Bond Parameters

- Source: Cambridge Structural D

-

Reference: Kumar, G. et al. (2018). "Structural variations in Platinum(II) diene complexes." Journal of Molecular Structure. (Representative data for Pt-olefin/halide metrics).

-

Synthesis Methodology

- Source: Anderson, G. K., & Lin, M. (1990). "Bis(benzonitrile)dichloro- and Bis(benzonitrile)dibromoplatinum(II)". Inorganic Syntheses, 28, 60–63. (Adapting the standard halide exchange protocol).

-

Reference:Inorganic Syntheses Protocol adapted for COD ligands.

-

Mechanistic Insights (Associative Pathway)

- Source: Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions.

-

Reference: LibreTexts Chemistry, "Ligand Substitution in Square Planar Complexes".

-

Antimicrobial/Anticancer Applications

- Source: Riddell, I. A., et al. (2021). "Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria". ChemMedChem.

-

Reference: PubMed Central Entry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Low-Energy Electron Interactions in cis-Pt(CO)2Br2 Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]

- 5. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway Complex: A Technical Guide to Pt(cod)X₂

Executive Summary

Platinum(II) cyclooctadiene complexes , specifically dichloro(1,5-cyclooctadiene)platinum(II) [Pt(cod)Cl₂], represent the foundational "entry point" for modern organoplatinum chemistry.[1] Unlike the polymeric and insoluble platinum(II) chloride (

This guide details the historical genesis, structural mechanics, and validated synthetic protocols for Pt(cod)Cl₂ and its methylated derivative, Pt(cod)Me₂. It is designed for researchers requiring high-purity precursors for catalysis, materials science, or drug development.

Historical Genesis & Theoretical Framework

The Shift from Polymer to Precursor

Before the widespread adoption of olefin complexes, platinum chemistry was hindered by the insolubility of

-

1957 (The Discovery): Chatt, Vallarino, and Venanzi first reported stable diene complexes of Pd(II) and Pt(II), noting that 1,5-cyclooctadiene (COD) formed particularly stable chelates due to the "chelate effect" and favorable bite angle.

-

1973 (The Optimization): While early methods used glacial acetic acid (Kharasch method), H.C. Clark and L.E. Manzer published the definitive protocol using n-propanol. This method remains the industry standard due to its mild conditions and high yields.

The Dewar-Chatt-Duncanson Model

To understand the utility of Pt(cod)Cl₂, one must understand the bonding:

-

-Donation: The

-

-Backbonding: The filled metal

Why this matters: The Pt-olefin bond is strong enough to stabilize the square planar center (preventing reduction to Pt(0)) but weaker than Pt-Phosphine or Pt-Amine bonds. This thermodynamic imbalance is the driving force behind its utility as a starting material.

Structural Characterization

The geometry of Pt(cod)Cl₂ is distorted square planar.[2][3] The steric bulk of the cyclooctadiene ring prevents the formation of bridging chloride networks, ensuring solubility in solvents like dichloromethane (DCM) and chloroform.

| Property | Pt(cod)Cl₂ | Pt(cod)I₂ | Pt(cod)Me₂ |

| Appearance | White/Colorless crystals | Yellow powder | White/Colorless crystals |

| Solubility | DCM, CHCl₃, Acetic Acid | DCM, CHCl₃ | Acetone, Benzene, Ether |

| Melting Point | 220–278°C (dec) | ~220°C (dec) | 102–105°C |

| Role | Primary Precursor | Soft-donor Precursor | Alkylating Agent / CVD |

Validated Synthetic Protocols

Protocol A: Synthesis of Pt(cod)Cl₂ (The Clark-Manzer Method)

Objective: Conversion of

Reaction Logic:

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of Potassium Tetrachloroplatinate(II) (

) in 80 mL of deionized water. The solution should be a clear, deep red. -

Filtration (Critical): Filter the red solution to remove any insoluble Pt(0) (black specks). Failure to do this results in grey, impure product.

-

Addition: Add 60 mL of n-propanol and 15 mL of 1,5-cyclooctadiene (COD).

-

Note: COD is added in excess to drive the equilibrium.

-

-

Catalysis (Optional): Some protocols suggest adding

30 mg of -

Reaction: Stir vigorously at room temperature for 24–48 hours.

-